Lycoricidine

Beschreibung

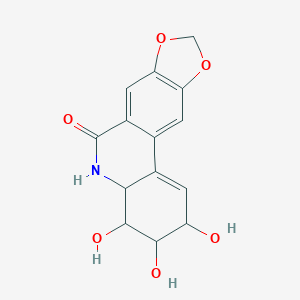

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19622-83-4 |

|---|---|

Molekularformel |

C14H13NO6 |

Molekulargewicht |

291.26 g/mol |

IUPAC-Name |

2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19) |

InChI-Schlüssel |

YYDLFVZOIDOGSO-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |

Isomerische SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |

Kanonische SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |

Andere CAS-Nummern |

19622-83-4 |

Synonyme |

lycoricidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Lycoricidine from Lycoris radiata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoricidine, a prominent member of the Amaryllidaceae alkaloid family, has garnered significant attention within the scientific community for its potent biological activities, including promising antitumor and antiviral properties. This technical guide provides a comprehensive overview of the discovery and isolation of lycoricidine from its natural source, the red spider lily (Lycoris radiata). Detailed experimental protocols for extraction, purification, and characterization are presented, alongside a summary of its known mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lycoris radiata, a perennial bulbous plant native to East Asia, has a long history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the identification of a diverse array of Amaryllidaceae alkaloids, a class of compounds known for their significant pharmacological effects.[1][2] Among these, lycoricidine (also known as 7-deoxynarciclasine) stands out due to its marked cytotoxic and antiviral activities.[3] The unique phenanthridine skeleton of lycoricidine has made it a target of interest for both isolation from natural sources and total synthesis. This guide focuses on the former, providing a detailed methodology for its discovery and isolation from L. radiata.

Physicochemical Properties of Lycoricidine

A clear understanding of the physicochemical properties of lycoricidine is essential for its successful isolation and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₆ | [4] |

| Molecular Weight | 291.26 g/mol | [4][5] |

| Appearance | Not explicitly stated in provided results, but related compounds are often white powders or crystalline needles. | [6] |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | Inferred from extraction methods. |

Experimental Protocols

Plant Material Collection and Preparation

Fresh bulbs of Lycoris radiata are the primary source for lycoricidine isolation. The concentration of alkaloids can vary depending on the developmental stage of the plant and the cultivation site.[7] For optimal yield, it is recommended to harvest mature bulbs.

Protocol:

-

Harvest fresh bulbs of Lycoris radiata.

-

Clean the bulbs thoroughly to remove soil and other debris.

-

Slice the bulbs into thin pieces to facilitate drying.

-

Lyophilize (freeze-dry) the sliced bulbs to a constant weight.

-

Grind the lyophilized material into a fine powder.

Extraction of Crude Alkaloids

The initial step in isolating lycoricidine is the extraction of the total alkaloid content from the prepared plant material. Both acidic aqueous and alcoholic extraction methods have been successfully employed.

Method A: Acidic Aqueous Extraction [7][8]

-

Weigh 100 mg of the lyophilized L. radiata bulb powder.

-

Suspend the powder in 1 mL of a 99:1 (v/v) solution of water and sulfuric acid.

-

Vortex the mixture thoroughly for 2 minutes.

-

Allow the mixture to stand at room temperature for 24 hours to ensure complete extraction.

-

Centrifuge the mixture to pellet the solid plant material.

-

Collect the supernatant containing the crude alkaloid extract.

Method B: Ethanolic Extraction [9]

-

Macerate a larger quantity of dried and powdered L. radiata bulbs with 70% ethanol at room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude ethanolic extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition with chloroform to separate the alkaloid-rich fraction.

Purification of Lycoricidine by Column Chromatography

Column chromatography is a crucial step for the separation of lycoricidine from the complex mixture of alkaloids present in the crude extract. A multi-step chromatographic approach is often necessary to achieve high purity.[9]

Protocol:

-

Initial Fractionation:

-

Subject the crude chloroform-soluble fraction from the ethanolic extract to column chromatography on a silica gel column.[9]

-

Elute with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing lycoricidine.

-

-

Further Purification:

-

Pool the lycoricidine-containing fractions and concentrate them.

-

Perform further purification using column chromatography with different stationary phases such as ODS (octadecylsilane) and Sephadex LH-20.[9]

-

The use of different chromatographic materials allows for separation based on varying principles (e.g., polarity, size exclusion), leading to a higher degree of purification.

-

The following diagram illustrates a general workflow for the isolation and purification of lycoricidine.

Purity Assessment and Characterization

The purity of the isolated lycoricidine should be assessed using High-Performance Liquid Chromatography (HPLC). The structural elucidation is then performed using a combination of spectroscopic techniques.

Purity Assessment (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient system of 10 mM ammonium carbonate in water and acetonitrile is effective for separating Amaryllidaceae alkaloids.[8]

-

Detection: UV detection at approximately 292 nm is suitable for these compounds.[10]

-

Purity Calculation: The purity is determined by the area percentage of the lycoricidine peak in the chromatogram.

Structural Characterization:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and stereochemistry of lycoricidine.

Quantitative Data

While detailed yield and purity data for a complete isolation process are not extensively reported in a single source, a study by Chun et al. (2013) provides valuable quantitative information on the lycoricidine content in L. radiata bulbs.

| Parameter | Value | Reference |

| Lycoricidine Content in Bulbs | Up to 1.43 mg/g dry weight | [7] |

| Total Alkaloid Content in Bulbs | 1.58 to 5.55 mg/g dry weight | [7] |

Mechanism of Action and Signaling Pathways

Lycoricidine exhibits its biological effects through the modulation of specific cellular signaling pathways. While the precise mechanisms of lycoricidine are still under investigation, studies on the closely related alkaloid, lycorine, provide significant insights into the potential pathways involved in its anticancer activity.

Induction of Apoptosis (Anticancer Activity)

Lycorine has been shown to induce apoptosis in cancer cells through multiple pathways. It is plausible that lycoricidine shares similar mechanisms of action.

Mitochondria-Dependent Apoptosis: One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway. This involves the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[11]

The following diagram depicts a potential signaling pathway for lycoricidine-induced apoptosis, based on the known mechanism of lycorine.

AMPK/mTOR Signaling Pathway: Lycorine has also been demonstrated to induce apoptosis by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[12] This pathway is a central regulator of cell growth and proliferation, and its inhibition can lead to apoptosis.

The diagram below illustrates the potential involvement of the AMPK/mTOR pathway in lycoricidine's anticancer effects.

Antiviral Activity

The antiviral mechanism of some Amaryllidaceae alkaloids has been linked to the inhibition of viral replication by interfering with host cell machinery that the virus relies on. While the specific antiviral signaling pathway for lycoricidine is not detailed in the provided search results, a general mechanism for antiviral drugs involves targeting various stages of the viral life cycle.

Conclusion

The discovery and isolation of lycoricidine from Lycoris radiata offer a compelling avenue for the development of new therapeutic agents. This technical guide has provided a detailed overview of the necessary experimental protocols, from plant material preparation to the extraction, purification, and characterization of this potent alkaloid. The elucidation of its mechanisms of action, particularly in the induction of apoptosis, highlights its potential as a lead compound in anticancer drug discovery. Further research is warranted to fully explore the therapeutic applications of lycoricidine and to optimize its isolation and production for preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 4. (2S,3R,4S,4aR)-3,4,4a,5-Tetrahydro-2,3,4-trihydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one | C14H13NO6 | CID 73065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 7. asianpubs.org [asianpubs.org]

- 8. Isolation and identification of alkaloids and anthocyanins from flower and bulb of Lycoris radiata using HPLC and LC-ESI-MS [scirp.org]

- 9. [Amaryllidaceae alkaloids from Lycoris radiata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

The Biosynthesis of Lycoricidine: A Technical Guide from Precursors to a Potent Bioactive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of Lycoricidine, a potent Amaryllidaceae alkaloid with significant therapeutic potential. The pathway commences with the aromatic amino acids L-phenylalanine and L-tyrosine and proceeds through a series of enzymatic transformations to yield the complex phenanthridine alkaloid. This document provides a comprehensive overview of the known enzymatic steps, presents available quantitative data, and outlines key experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway: From Amino Acids to the Lycorine Skeleton

The biosynthesis of Lycoricidine is a specialized branch of the well-established Amaryllidaceae alkaloid pathway. The initial steps involve the conversion of L-phenylalanine and L-tyrosine into key precursors that converge to form the foundational structure of this alkaloid family.

Formation of the Precursors: 3,4-Dihydroxybenzaldehyde and Tyramine

The journey begins with the transformation of L-phenylalanine into 3,4-dihydroxybenzaldehyde (3,4-DHBA) and L-tyrosine into tyramine. While the complete enzymatic cascade for 3,4-DHBA formation is not fully elucidated, it is understood to proceed through the phenylpropanoid pathway. Tyramine is generated via the decarboxylation of L-tyrosine, a reaction catalyzed by tyrosine decarboxylase (TyDC).

The Gateway to Amaryllidaceae Alkaloids: Norbelladine Formation

The first committed step in the biosynthesis of all Amaryllidaceae alkaloids is the condensation of 3,4-DHBA and tyramine to form the pivotal intermediate, norbelladine. This crucial reaction is catalyzed by a duo of enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) .[1] NBS facilitates the initial condensation to form a Schiff base intermediate, which is then reduced by NR to yield norbelladine.[1]

Methylation and Oxidative Coupling: Building the Lycorine Core

Following its formation, norbelladine undergoes methylation at the 4'-hydroxyl group, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) , to produce 4'-O-methylnorbelladine.[2] This methylated intermediate is the branching point for the synthesis of various Amaryllidaceae alkaloid skeletons.

The formation of the characteristic lycorine-type skeleton, to which Lycoricidine belongs, proceeds via an intramolecular ortho-para' oxidative coupling of 4'-O-methylnorbelladine. This complex cyclization is catalyzed by a specific cytochrome P450 monooxygenase , likely belonging to the CYP96T family .[3][4] This reaction establishes the core polycyclic structure of the lycorine alkaloids.

Late-Stage Biosynthesis: The Path to Lycoricidine

The specific enzymatic steps that transform the initial lycorine skeleton into the final Lycoricidine molecule are an area of ongoing research. It is hypothesized that a series of hydroxylations and other modifications, catalyzed by enzymes such as other cytochrome P450s and oxidoreductases, are required to introduce the specific functional groups present in Lycoricidine.

Quantitative Data

While extensive quantitative data for the entire Lycoricidine biosynthetic pathway is not yet available in the literature, the following table summarizes the available information on key enzymes and intermediates.

| Enzyme/Intermediate | Organism | Parameter | Value | Reference |

| Norbelladine Synthase (NBS) | Narcissus pseudonarcissus | Apparent Molecular Mass | 19 kDa | [5] |

| Norbelladine 4'-O-Methyltransferase (N4OMT) | Narcissus sp. aff. pseudonarcissus, Lycoris aurea | Enzyme Class | Class I O-methyltransferase | [2] |

| Lycorine | Galanthus reginae-olgae subsp. vernalis | Major Alkaloid Component in Bulb and Aerial Parts | - | [3] |

Further research is required to populate this table with detailed kinetic parameters (Km, kcat) and in vivo flux analysis data.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the Lycoricidine biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol for Norbelladine Synthase (NBS) Expression and Purification:

-

Gene Cloning: The coding sequence of the NBS gene is amplified from cDNA of a Lycoricidine-producing plant (e.g., Lycoris radiata) and cloned into an E. coli expression vector, such as pET-28a(+), often with a His-tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

-

Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The His-tagged NBS protein is then purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

Enzyme Assays

General Protocol for Norbelladine Synthase (NBS) Activity Assay:

-

Reaction Mixture: A typical assay mixture contains the purified NBS enzyme, the substrates tyramine and 3,4-dihydroxybenzaldehyde, and a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by the addition of an organic solvent or by heat inactivation.

-

Product Analysis: The formation of norbelladine is analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods for Pathway Intermediates

LC-MS/MS for the Analysis of Lycoricidine and its Precursors:

-

Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol or ethanol). The extract may be further purified using solid-phase extraction (SPE) to enrich for alkaloids.

-

Chromatographic Separation: The alkaloid extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program with solvents such as water (with formic acid) and acetonitrile is used to separate the different alkaloids.

-

Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of Lycoricidine and its biosynthetic intermediates.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the biosynthetic pathway and associated experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Lycoricidine's Mechanism of Action in Protein Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoricidine, a member of the Amaryllidaceae alkaloid family, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth analysis of its mechanism of action, detailing its molecular target, the specific stage of translation it impairs, and the downstream cellular consequences. This document synthesizes findings from biochemical and structural studies to offer a comprehensive resource for researchers in cell biology, oncology, and drug discovery.

Core Mechanism of Action: Targeting the Ribosomal A-Site to Inhibit Peptide Bond Formation

Lycoricidine exerts its inhibitory effect on protein synthesis by directly targeting the eukaryotic 80S ribosome. The primary mechanism is the obstruction of the peptidyl transferase center (PTC), the catalytic heart of the large ribosomal subunit (60S). Specifically, lycoricidine and its congeners, such as haemanthamine, bind to the A-site (aminoacyl-tRNA site) within the PTC.[1] This binding sterically hinders the accommodation of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond, a critical step in the elongation phase of translation.[1]

The inhibition of acetyl-[14C]leucyl-puromycin formation by Amaryllidaceae alkaloids further corroborates that the peptidyl transferase reaction is the direct target. Puromycin is an aminoacyl-tRNA analog that can enter the A-site and accept the nascent polypeptide chain, leading to premature termination. Inhibition of this reaction indicates that the A-site is blocked.

The interaction of these alkaloids is thought to involve the 28S ribosomal RNA (rRNA) of the large subunit, which is responsible for the catalytic activity of the PTC. While a crystal structure of lycoricidine bound to the ribosome is not yet available, the high-resolution X-ray structure of the related alkaloid haemanthamine in complex with the Saccharomyces cerevisiae 80S ribosome reveals that it binds to the A-site cleft.[1] This binding repositions rRNA nucleotides, ultimately stalling the ribosome during the elongation cycle.[1]

Quantitative Data: Cytotoxicity of Lycoricidine

The inhibition of protein synthesis by lycoricidine leads to a potent cytostatic effect on proliferating cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for lycoricidine's effect on the in vitro growth of various cancer cell lines. It is important to note that these values reflect the downstream consequence of protein synthesis inhibition on cell viability and proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | ~5 | [2] |

| U373 | Glioblastoma | ~5 | [2] |

| OE21 | Esophageal adenocarcinoma | Not specified, but effective | [2] |

| SKMEL-28 | Melanoma | Not specified, but effective | [2] |

| Hs683 | Glioma | Not specified, but effective | [2] |

| B16F10 | Melanoma | Not specified, but effective | [2] |

| AGS | Gastric adenocarcinoma | 14.51 | [3] |

| MCF-7 | Breast cancer | 13 | [4] |

Downstream Signaling Consequences: Induction of the Integrated Stress Response (ISR)

The inhibition of protein synthesis is a potent cellular stressor that can trigger specific signaling pathways. Several Amaryllidaceae alkaloids have been shown to induce the Integrated Stress Response (ISR). The ISR is a conserved signaling network that cells activate in response to a variety of stresses that converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

Phosphorylation of eIF2α leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and, in cases of prolonged stress, apoptosis. While direct evidence for lycoricidine-induced eIF2α phosphorylation and ATF4 activation is still emerging, it is a highly probable consequence of its mechanism of action.

Experimental Protocols

In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This assay assesses the direct inhibitory effect of a compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (RRL), nuclease-treated

-

Amino acid mixture (minus methionine)

-

[³⁵S]-Methionine

-

Reporter mRNA (e.g., luciferase mRNA)

-

Lycoricidine stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare the RRL master mix containing the lysate, amino acid mixture, and RNase inhibitor.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of lycoricidine (or vehicle control) to the respective tubes.

-

Initiate the translation reaction by adding the reporter mRNA and [³⁵S]-methionine.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by adding an equal volume of 10% TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated proteins on glass fiber filters and wash with 5% TCA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of eIF2α Phosphorylation and ATF4 Expression

This method is used to determine if lycoricidine treatment induces the ISR in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Lycoricidine

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of lycoricidine for different time points. Include a vehicle-treated control.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

Lycoricidine is a potent inhibitor of eukaryotic protein synthesis that acts by binding to the A-site of the large ribosomal subunit and inhibiting peptide bond formation during the elongation phase of translation. This mechanism of action leads to a cytostatic effect in proliferating cells and is likely to induce the Integrated Stress Response. The detailed understanding of lycoricidine's interaction with the ribosome provides a foundation for the rational design of novel derivatives with improved therapeutic indices for the treatment of cancer and other diseases characterized by aberrant protein synthesis. Further studies are warranted to fully elucidate the structural details of the lycoricidine-ribosome interaction and to explore the full spectrum of its downstream cellular effects.

References

- 1. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Diversity and Biological Potential of Alkaloids from the Genus Hippeastrum, Amaryllidaceae: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Transcription Factor ATF4 Promotes Expression of Cell Stress Genes and Cardiomyocyte Death in a Cellular Model of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Anticancer Properties of Lycoricidine: A Technical Whitepaper

Disclaimer: Due to the limited availability of specific research on Lycoricidine, this document primarily details the foundational anticancer properties of its closely related Amaryllidaceae alkaloid, Lycorine . The structural similarity between these compounds suggests potential overlap in their mechanisms of action, though further research is required to definitively confirm this.

Executive Summary

Lycorine, a naturally occurring alkaloid, has demonstrated significant potential as an anticancer agent through its multifaceted mechanisms of action. This technical guide provides an in-depth overview of the core anticancer properties of Lycorine, with a focus on its induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Data: In Vitro Cytotoxicity

| Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia | Not specified, but dose-dependent inhibition shown | [1][2] |

| A549 | Non-small cell lung cancer | ~8.5 (after 24h) | [3] |

| HL-60 | Promyelocytic Leukemia | Not specified, but apoptosis induced | [2] |

| KM3 | Multiple Myeloma | Not specified, but apoptosis induced | [2] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Core Anticancer Mechanisms

Lycorine exerts its anticancer effects through two primary, interconnected mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis

Lycorine is a potent inducer of apoptosis in various cancer cell lines.[2] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key molecular events include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Cell Cycle Arrest

A significant body of evidence indicates that Lycorine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2] This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.

Modulation of Signaling Pathways

The anticancer effects of Lycorine are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of Histone Deacetylases (HDACs)

Lycorine has been shown to inhibit the enzymatic activity of histone deacetylases (HDACs) in a dose-dependent manner.[1][2] HDACs play a crucial role in regulating gene expression by altering chromatin structure. By inhibiting HDACs, Lycorine can lead to the re-expression of tumor suppressor genes. This inhibition is a key mechanism behind the observed cell cycle arrest.[1][2]

Caption: Lycorine-mediated HDAC Inhibition Pathway.

Modulation of the p53-p21 and Cyclin D1-CDK4/6 Axis

The induction of G0/G1 cell cycle arrest by Lycorine is directly linked to its effects on key cell cycle regulatory proteins. Lycorine treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] Concurrently, it inhibits the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and reduces the phosphorylation of the retinoblastoma protein (pRb).[1]

Caption: Lycorine's effect on the G0/G1 cell cycle checkpoint.

Targeting of the MEK/ERK Pathway

Lycorine has also been identified as an inhibitor of the MEK/ERK signaling pathway, which is a critical cascade for cell proliferation and survival.[2] By targeting components of this pathway, Lycorine can further contribute to its antiproliferative effects.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anticancer properties of Lycorine. Specific parameters such as compound concentrations and incubation times should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Lycorine (or Lycoricidine) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Lycorine for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with Lycorine for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G0/G1, S, and G2/M populations are quantified based on their fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, Cyclin D1, CDK4, cleaved caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Lycorine demonstrates significant anticancer properties through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways including HDAC and MEK/ERK. The information presented in this guide provides a foundational understanding of its mechanisms of action.

Future research should focus on:

-

Elucidating the specific anticancer properties of Lycoricidine to determine if they mirror those of Lycorine.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of Lycoricidine in preclinical cancer models.

-

Identifying the full spectrum of molecular targets for Lycoricidine to better understand its mechanism of action and potential for combination therapies.

By addressing these research gaps, the full therapeutic potential of Lycoricidine as a novel anticancer agent can be realized.

References

- 1. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Antiviral Activity of Lycoricidine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Lycoricidine, a natural alkaloid belonging to the Amaryllidaceae family, has emerged as a compound of interest in antiviral research. Preliminary studies have demonstrated its potential to inhibit the replication of a range of viruses, with particularly notable activity against Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of the current understanding of Lycoricidine's antiviral properties, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction to Lycoricidine

Lycoricidine is a phenanthridine alkaloid that can be isolated from various plants of the Amaryllidaceae family. Structurally distinct from the more extensively studied lycorine, Lycoricidine has demonstrated a range of biological activities, including anticancer and antiviral effects. Its unique chemical structure presents a promising scaffold for the development of new therapeutic agents. This guide focuses specifically on the preliminary findings related to its antiviral activity.

Quantitative Antiviral Data

The antiviral activity of (+)-Lycoricidine has been quantitatively assessed against Hepatitis C Virus (HCV). The available data from these preliminary studies are summarized in the table below. It is important to note that while qualitative antiviral activity against other viruses such as poliovirus and herpes simplex virus has been suggested for related compounds like lycorine, specific quantitative data for Lycoricidine against a broader range of viruses is not yet widely available in published literature.

| Virus Target | Cell Line | Assay Type | EC₅₀ (Effective Concentration, 50%) | CC₅₀ (Cytotoxic Concentration, 50%) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Hepatitis C Virus (HCV) | Huh-7.5 | Not Specified | 0.55 nmol/mL | 7.0 nmol/mL | 12.72 | [1] |

Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window, with a higher value indicating greater potential as a therapeutic agent due to a larger margin between the concentration required for antiviral activity and the concentration at which it becomes toxic to host cells.

Mechanism of Antiviral Action

Preliminary research into the antiviral mechanism of (+)-Lycoricidine against HCV has identified a host-targeting pathway. The compound has been shown to down-regulate the expression of the host protein, Heat-stress cognate 70 (Hsc70).

Hsc70 is a molecular chaperone that plays a crucial role in the life cycle of several viruses, including HCV. It is involved in various stages of viral replication, such as viral entry, protein folding, and virion assembly. By reducing the expression of Hsc70, Lycoricidine effectively disrupts the cellular machinery that the virus relies on for its propagation. This host-targeting mechanism is a promising strategy in antiviral drug development as it may present a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

Below is a diagram illustrating the proposed signaling pathway for the anti-HCV activity of Lycoricidine.

Caption: Proposed mechanism of Lycoricidine's anti-HCV activity.

Experimental Protocols

This section provides a detailed, representative methodology for the in vitro screening of natural products for antiviral activity, based on commonly used assays such as the cytopathic effect (CPE) inhibition assay. This protocol is intended as a guide for researchers aiming to evaluate the antiviral potential of compounds like Lycoricidine.

General Antiviral Screening Workflow

The following diagram outlines a typical workflow for screening natural products for antiviral activity.

Caption: A typical workflow for in vitro antiviral screening.

Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral compounds by measuring the ability of a compound to protect cells from the destructive effects of a virus.

Objective: To determine the 50% effective concentration (EC₅₀) of Lycoricidine required to inhibit the virus-induced cytopathic effect.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Huh-7.5 cells for HCV).

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Virus stock with a known titer.

-

Lycoricidine stock solution of known concentration.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®).

-

Plate reader.

-

Positive control antiviral drug.

Procedure:

-

Cell Seeding:

-

Trypsinize and count host cells.

-

Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a series of dilutions of Lycoricidine in cell culture medium. The concentration range should be chosen based on preliminary toxicity data.

-

Prepare dilutions of the positive control antiviral drug.

-

-

Infection and Treatment:

-

After 24 hours, when the cells have formed a monolayer, remove the culture medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a defined period (e.g., 48-72 hours).

-

Simultaneously, add the different dilutions of Lycoricidine, the positive control, and a no-drug control to the infected cells.

-

Include uninfected cell controls and compound toxicity controls (uninfected cells treated with the compound dilutions).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the predetermined time required for CPE to develop in the virus control wells.

-

-

Assessment of CPE and Cell Viability:

-

After the incubation period, visually inspect the plates under a microscope to assess the extent of CPE in each well.

-

Quantify cell viability using a suitable assay (e.g., MTT assay). For an MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected cell control.

-

Plot the percentage of CPE inhibition versus the compound concentration.

-

Determine the EC₅₀ value, which is the concentration of Lycoricidine that protects 50% of the cells from virus-induced death.

-

Similarly, determine the CC₅₀ value from the compound toxicity control wells.

-

Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

-

Conclusion and Future Directions

The preliminary findings on the antiviral activity of Lycoricidine, particularly against HCV, are promising and warrant further investigation. Its host-targeting mechanism of action, involving the downregulation of Hsc70, presents an attractive avenue for the development of novel antiviral therapies with a potentially high barrier to resistance.

Future research should focus on:

-

Expanding the antiviral screening of Lycoricidine against a wider panel of viruses to determine its spectrum of activity.

-

Conducting more in-depth mechanistic studies to fully elucidate the signaling pathways involved in its antiviral effects.

-

Performing structure-activity relationship (SAR) studies to identify analogs with improved potency and a more favorable safety profile.

-

Evaluating the in vivo efficacy and pharmacokinetics of Lycoricidine and its promising derivatives in relevant animal models.

This technical guide provides a solid foundation for researchers to build upon in their efforts to explore the full therapeutic potential of Lycoricidine as a novel antiviral agent.

References

A Technical Guide to the Anti-Inflammatory Properties of Lycoricidine and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the initial scientific explorations into the anti-inflammatory effects of Lycoricidine and its closely related natural alkaloids, such as Lycorine and Narciclasine. The focus is on the molecular mechanisms, experimental validation, and quantitative assessment of their potential as therapeutic agents.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. The search for novel anti-inflammatory agents has led researchers to explore natural compounds, including the Amaryllidaceae alkaloid Lycoricidine and its analogues. These compounds have demonstrated significant potential in modulating key inflammatory pathways. This guide synthesizes the current understanding of their mechanisms of action, supported by experimental data and protocols.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Lycoricidine and related compounds exert their anti-inflammatory effects primarily by targeting and inhibiting central signaling cascades that orchestrate the inflammatory response. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[1] In an inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein, IκBα.[2] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation.[3][4] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes like Cyclooxygenase-2 (COX-2).[1]

Lycorine and Narciclasine have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, and by suppressing the phosphorylation of the NF-κB p65 subunit.[5][6] This action effectively traps NF-κB in the cytoplasm, preventing the expression of its target inflammatory genes.[6]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), plays a crucial role in mediating cellular responses to inflammatory stimuli.[7] Activation of these kinases via phosphorylation leads to the downstream activation of transcription factors that regulate the production of inflammatory cytokines and enzymes.[8] Narciclasine has been observed to attenuate the phosphorylation of both p38 and JNK in LPS-stimulated macrophages.[6] This inhibition disrupts a key signaling axis, contributing to the overall reduction in the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory and related activities of Lycorine and its derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Assay | Cell Line | Stimulant | Concentration | % Inhibition / IC₅₀ | Reference |

| Narciclasine | NO Production | RAW 264.7 | LPS | 0.001-0.016 µM | Dose-dependent inhibition | [6] |

| Narciclasine | IL-6 Production | RAW 264.7 | LPS | 0.001-0.016 µM | Dose-dependent inhibition | [6] |

| Narciclasine | TNF-ɑ Production | RAW 264.7 | LPS | 0.001-0.016 µM | Dose-dependent inhibition | [6] |

| Lycorine | NO Production | BV-2 Microglia | LPS | Not Specified | Suppression of release | [9] |

| Lycorine | Pro-inflammatory Cytokines | BV-2 Microglia | LPS | Not Specified | Suppression of release | [9] |

Note: Specific IC₅₀ values are not always reported in the initial literature; effects are often described as dose-dependent suppression.

Table 2: In Vivo Anti-Inflammatory and Antinociceptive Activity

| Compound | Model | Species | Dose | Effect | % Antinociception / Inhibition | Reference |

| Lycorine | Formalin-induced pain (Phase II - Inflammatory) | Mouse | 10 mg/kg | Reduced hind paw licking | 79.6 ± 8.9% | [9] |

| Lycorine | Formalin-induced pain (Phase I - Nociceptive) | Mouse | 10 mg/kg | Reduced hind paw licking | 39.6 ± 5.6% | [9] |

| Lycorine | Hepatoprotective | Mouse | 1-2 mg/kg | Significant effect | Not Applicable | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory effects of Lycoricidine and related compounds.

Cell Culture and LPS Stimulation

-

Cell Lines: RAW 264.7 (murine macrophages) or BV-2 (murine microglia) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere.

-

Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various non-toxic concentrations of the test compound (e.g., Lycoricidine) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).

-

Collect supernatant for mediator analysis and lyse cells for molecular analysis.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Coat a 96-well plate with a capture antibody.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add the enzyme substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a cell lysate to assess expression levels or phosphorylation status (activation).

-

Protocol:

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-COX-2, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The initial exploration of Lycoricidine and its related alkaloids reveals a strong scientific basis for their anti-inflammatory effects. The primary mechanisms involve the potent inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory process. This inhibition leads to a downstream reduction in the production of key inflammatory mediators, including pro-inflammatory cytokines, nitric oxide, and COX-2.

While these findings are promising, further research is required. Future work should focus on:

-

Quantitative Structure-Activity Relationship (QSAR): To identify the most potent molecular structures for anti-inflammatory activity.

-

Pharmacokinetics and Bioavailability: To assess the drug-like properties of these compounds.

-

In-depth In Vivo Studies: To validate the efficacy in more complex, chronic models of inflammatory disease.

-

Target Specificity: To fully elucidate the direct molecular targets within the signaling cascades.

This technical guide serves as a foundational resource for scientists and researchers dedicated to the development of novel anti-inflammatory therapeutics based on natural product scaffolds.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Structure and Properties of Lycoricidine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Identification

Lycoricidine is a naturally occurring Amaryllidaceae alkaloid belonging to the phenanthridine class of compounds.[1] Its rigid, tetracyclic structure is characterized by a hydroxylated phenanthridone skeleton. First isolated from Lycoris radiata (red spider lily), it has since been identified in other species such as Hymenocallis littoralis.[2] The unique structural features of Lycoricidine have made it a subject of interest for total synthesis and medicinal chemistry studies.

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,4aR)-2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[3][4]dioxolo[4,5-j]phenanthridin-6-one[1] |

| Chemical Formula | C₁₄H₁₃NO₆[1] |

| Molecular Weight | 291.26 g/mol [2] |

| CAS Number | 19622-83-4[2] |

| Synonyms | 7-Deoxynarciclasine, NSC 349155[1] |

Physicochemical Properties

| Property | Value/Description |

| Melting Point | Data not available in the searched literature. |

| Solubility | As an alkaloid, Lycoricidine is generally expected to be poorly soluble in water and more soluble in organic solvents.[5] Specific quantitative data for solubility in water, methanol, ethanol, and DMSO were not found in the searched literature. |

| Stability | Stability is influenced by pH and temperature.[6] Detailed degradation kinetics for Lycoricidine under various conditions are not extensively documented in the available literature. General stability testing protocols suggest that degradation can be assessed under acidic, basic, and neutral conditions at various temperatures.[6] |

Biological Activity and Signaling Pathways

Lycoricidine exhibits significant biological activity, most notably its anticancer properties. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in various cancer cell lines.

G0/G1 Phase Cell Cycle Arrest

Lycoricidine has been shown to arrest the cell cycle in the G0/G1 phase. This is achieved through the downregulation of key proteins that drive the cell cycle forward. Specifically, it has been observed to decrease the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). This leads to a reduction in the phosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the cell from progressing into the S phase. Furthermore, Lycoricidine treatment can upregulate the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

Caption: Lycoricidine induces G0/G1 arrest by modulating key cell cycle proteins.

Induction of Apoptosis

Lycoricidine is also a potent inducer of apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][7] Lycoricidine can modulate the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[5]

Caption: Lycoricidine triggers the intrinsic apoptosis pathway via Bcl-2 family modulation.

Experimental Protocols

Isolation of Lycoricidine from Hymenocallis littoralis

The following is a general protocol for the isolation of Amaryllidaceae alkaloids, which can be adapted for Lycoricidine from Hymenocallis littoralis bulbs.

Caption: A generalized workflow for the isolation of Lycoricidine.

Methodology:

-

Plant Material Preparation: Fresh bulbs of Hymenocallis littoralis are collected, washed, and minced.[8]

-

Extraction: The minced plant material is extracted with ethanol at room temperature through cold maceration until the plant material becomes pale.[8]

-

Filtration and Concentration: The extract is filtered using Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure to obtain the crude ethanolic extract.[8]

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Lycoricidine.

-

Purification: Fractions rich in Lycoricidine are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Quantification of Lycoricidine by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of Lycoricidine in various samples. The following protocol is based on methods developed for similar alkaloids and can be adapted for Lycoricidine.[9][10][11][12][13]

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile). A typical mobile phase could be a mixture of trifluoroacetic acid-water-acetonitrile.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength determined by the UV spectrum of Lycoricidine (a diode array detector can be used to determine the optimal wavelength).

-

Injection Volume: 20 µL.

Method Validation:

The method should be validated according to ICH guidelines for:

-

Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of a Lycoricidine standard.

-

Accuracy: Determined by recovery studies, where a known amount of Lycoricidine is added to a sample and the percentage recovery is calculated.

-

Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cells.

Protocol for A549 Human Lung Carcinoma Cells:

-

Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of Lycoricidine in DMSO is prepared. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Serial dilutions of Lycoricidine are prepared in the culture medium and added to the wells. Control wells should contain medium with the same concentration of DMSO as the treated wells.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of Lycoricidine that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion

Lycoricidine is a promising natural product with a well-defined chemical structure and significant anticancer properties. Its ability to induce cell cycle arrest and apoptosis highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties and to develop optimized and standardized protocols for its isolation, quantification, and biological evaluation. This technical guide provides a comprehensive overview of the current understanding of Lycoricidine for researchers and professionals in the field of drug discovery and development.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. scielo.br [scielo.br]

- 10. Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Norbelladine as a Precursor in Lycoricidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoricidine, a prominent member of the Amaryllidaceae alkaloid family, exhibits a range of promising pharmacological activities. Its intricate biosynthesis originates from the precursor norbelladine, which undergoes a series of enzymatic transformations to yield the final complex structure. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading from norbelladine to lycoricidine, with a focus on the key enzymatic steps, available quantitative data, and relevant experimental methodologies. While significant progress has been made in elucidating the early stages of this pathway, the later steps leading to lycoricidine are still an active area of research. This document aims to serve as a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids, with over 650 identified compounds to date.[1] Among these, lycoricidine and its derivatives have garnered significant attention for their potential therapeutic applications. The biosynthesis of all Amaryllidaceae alkaloids shares a common origin, the precursor molecule norbelladine.[2][3] This guide details the enzymatic cascade that channels norbelladine towards the production of lycoricidine, a process of significant interest for metabolic engineering and the sustainable production of this valuable natural product.

The Biosynthetic Pathway from Norbelladine to Lycoricidine

The biosynthesis of lycoricidine from norbelladine is a multi-step process involving condensation, reduction, methylation, and a critical intramolecular phenol coupling reaction. The pathway can be broadly divided into the formation of the key intermediate, 4'-O-methylnorbelladine, and its subsequent conversion to the lycorine-type skeleton.

Formation of Norbelladine

Norbelladine is synthesized from the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA).[4] This initial step is catalyzed by two key enzymes:

-

Norbelladine Synthase (NBS): This enzyme catalyzes the condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate.[4]

-

Noroxomaritidine/Norcraugsodine Reductase (NR): This reductase then reduces the Schiff base intermediate to yield norbelladine.[4]

O-Methylation to 4'-O-Methylnorbelladine

The next crucial step is the O-methylation of norbelladine at the 4'-hydroxyl group to form 4'-O-methylnorbelladine. This reaction is catalyzed by:

-

Norbelladine 4'-O-methyltransferase (N4OMT): This enzyme utilizes S-adenosyl methionine (SAM) as a methyl donor.[2] 4'-O-methylnorbelladine is a pivotal branch-point intermediate in the biosynthesis of various Amaryllidaceae alkaloid skeletons.[2][3]

Intramolecular Phenol Coupling to the Lycorine Skeleton

The formation of the characteristic lycorine skeleton occurs through an intramolecular ortho-para' oxidative C-C coupling of 4'-O-methylnorbelladine.[5][6] This critical cyclization step is catalyzed by a specific type of:

-

Cytochrome P450 (CYP) enzyme: Enzymes belonging to the CYP96T subfamily have been implicated in the phenol coupling reactions that lead to different Amaryllidaceae alkaloid backbones.[7] The regioselectivity of this coupling (ortho-para', para-para', or para-ortho') determines the type of alkaloid skeleton formed. For lycoricidine biosynthesis, an ortho-para' coupling is required.

Post-Coupling Modifications

Following the formation of the core lycorine skeleton, a series of downstream enzymatic modifications, including reductions and hydroxylations, are presumed to occur to yield the final lycoricidine molecule. The specific enzymes and the precise sequence of these late-stage reactions are not yet fully elucidated and represent an area of ongoing investigation.

Quantitative Data

While the overall pathway is qualitatively understood, there is a notable scarcity of comprehensive quantitative data for the enzymes involved in lycoricidine biosynthesis. The following table summarizes the limited available data for an O-methyltransferase from Narcissus papyraceus (NpOMT), which is homologous to the N4OMT involved in the pathway.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/µg protein) | Reference |

| NpOMT | Norbelladine | 15.6 ± 2.1 | 1.8 ± 0.1 | |

| NpOMT | 3,4-DHBA | 45.3 ± 5.8 | 3.2 ± 0.2 | |

| NpOMT | Caffeic Acid | 120.4 ± 15.7 | 4.5 ± 0.3 |

Note: Detailed kinetic data for other enzymes in the pathway, precursor incorporation rates from radiolabeling studies, and overall yields of lycoricidine from norbelladine are not yet extensively documented in publicly available literature.

Experimental Protocols

The elucidation of the lycoricidine biosynthetic pathway has been made possible through a combination of tracer studies, heterologous enzyme expression, and in vitro enzyme assays. While detailed, step-by-step protocols for every enzyme are not available, the following sections outline the general methodologies employed.

Heterologous Expression of Biosynthetic Enzymes

A common strategy to characterize the function of biosynthetic enzymes is to express them in a heterologous host system, such as Escherichia coli, Saccharomyces cerevisiae (yeast), or Nicotiana benthamiana.

General Workflow:

-

Gene Identification and Cloning: Identify candidate genes for the biosynthetic enzymes (e.g., NBS, NR, N4OMT, CYP96T) from the transcriptome of a lycoricidine-producing plant. Clone the open reading frames into suitable expression vectors.

-

Transformation: Introduce the expression constructs into the chosen heterologous host.

-

Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays: Perform in vitro assays with the purified enzymes and the appropriate substrates to confirm their catalytic activity.

In Vitro Enzyme Assays

Enzyme assays are essential for confirming the function of a putative biosynthetic enzyme and for determining its kinetic parameters.

Example Protocol Outline for N4OMT Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified N4OMT enzyme, the substrate (norbelladine), the methyl donor (S-adenosyl methionine), and a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., an acid or organic solvent).

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of 4'-O-methylnorbelladine.

Radiolabeling Studies

Radiolabeling studies have been instrumental in tracing the incorporation of precursors into the final alkaloid structures.

General Principle:

-

Precursor Synthesis: Synthesize a radiolabeled precursor, such as [14C]-tyramine or [3H]-norbelladine.

-

Feeding: Administer the radiolabeled precursor to the plant or a plant tissue culture that produces lycoricidine.

-

Incubation: Allow the plant material to metabolize the precursor over a period of time.

-

Extraction and Analysis: Extract the alkaloids from the plant material and separate them using chromatographic techniques.

-

Detection: Detect the presence of radioactivity in the lycoricidine fraction to confirm the incorporation of the precursor.

Visualizations

Biosynthetic Pathway of Lycoricidine

Caption: Biosynthetic pathway from precursors to Lycoricidine.

Experimental Workflow for Enzyme Characterization

References

- 1. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Lycoricidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants belonging to the Amaryllidaceae family have a long and rich history in traditional medicine across various cultures. These plants are known to produce a diverse array of isoquinoline alkaloids, many of which possess significant pharmacological properties. Among these, lycoricidine, a polyhydroxylated lactam, has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide explores the ethnobotanical uses of plants known to contain lycoricidine, delves into the scientific validation of these traditional practices, and provides an overview of the methodologies used to isolate, quantify, and characterize this promising natural product. The aim is to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of lycoricidine and its natural sources.

Ethnobotanical Landscape of Lycoricidine-Containing Plants

The traditional uses of plants containing lycoricidine and related alkaloids are geographically widespread, with notable examples from traditional Chinese medicine, Mediterranean folk medicine, and the indigenous practices of the Americas. The primary genera known to produce lycoricidine and its structural analogs include Lycoris, Pancratium, and Hymenocallis.

Lycoris Species in Traditional Chinese Medicine

Lycoris radiata, commonly known as the Red Spider Lily, has a significant history of use in traditional Chinese medicine. Its bulbs have been traditionally used to treat swellings, ulcers, sores, and abscesses, leveraging their purported anti-inflammatory and analgesic properties. Decoctions of the bulbs have also been used to counteract poison and as an expectorant. While traditional texts do not specifically mention lycoricidine, modern phytochemical analysis has confirmed its presence in L. radiata, suggesting it may contribute to the observed therapeutic effects.

Pancratium Species in Mediterranean Folk Medicine

Pancratium maritimum, or the Sea Daffodil, is a prominent species in the folk medicine of the Mediterranean region. Traditionally, the bulbs have been used for their purgative, emetic, and anti-inflammatory properties. The plant has also been used to treat skin conditions and rheumatism. The presence of lycoricidine and other Amaryllidaceae alkaloids in P. maritimum provides a scientific basis for its traditional applications, particularly its use in conditions involving inflammation and cell proliferation.

Hymenocallis Species in the Americas

Various species of Hymenocallis, commonly known as Spider Lilies, have been used in the traditional medicine of indigenous communities in the Americas. While specific ethnobotanical records for lycoricidine-containing Hymenocallis species are less documented in readily available literature, the genus is known to be a rich source of Amaryllidaceae alkaloids. Traditional uses often revolve around the treatment of wounds, skin infections, and inflammatory conditions. Further research is warranted to specifically link the presence of lycoricidine in these species to their traditional therapeutic applications.

Quantitative Analysis of Lycoricidine in Plant Materials